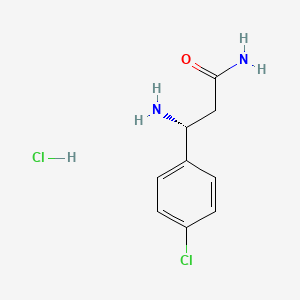
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Descripción general
Descripción
This compound, also known by its CAS number 1357476-69-7, is a type of pyridine compound . It has a molecular weight of 301.33 and a molecular formula of C13H14F3N3S .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H14F3N3S . This indicates that it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 369.3±42.0 °C and a predicted density of 1.297±0.06 g/cm3 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Antitubercular Activity
Compounds similar to 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine have been evaluated for their antitubercular activity. Studies have shown that modifications of isoniazid (INH) structure, including derivatives with pyridin-4-yl and thiazol-2-amine functionalities, exhibit significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. These compounds have shown in vitro efficacy comparable to INH, suggesting potential for the development of new antitubercular agents (Asif, 2014).
Heterocyclic Aromatic Amines in Food Safety
Research on heterocyclic aromatic amines (HAAs), which share a similar heterocyclic structure with the compound of interest, focuses on their formation during food processing and their carcinogenic potential. These studies are critical for understanding the impact of HAAs on human health and for developing strategies to mitigate their formation in cooked foods (Stavric, 1994).
Chemical and Biological Properties of Phosphorylated Azoles
The synthesis and exploration of phosphorylated azoles, including compounds with pyridine and thiazole groups, have been systematically studied for their chemical and biological properties. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry, highlighting the importance of structural modifications for enhancing biological efficacy (Abdurakhmanova et al., 2018).
Synthesis of Heterocycles for Pharmaceutical Applications
The reactivity and utility of compounds containing pyrazoline, thiazoles, and pyridines as building blocks for synthesizing a wide range of heterocyclic compounds have been documented. These compounds find applications in developing pharmaceuticals and dyes, demonstrating the versatility and importance of heterocyclic compounds in synthetic chemistry (Gomaa & Ali, 2020).
Safety And Hazards
This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3S/c1-7-10(20-11(17)19-7)8-4-5-18-9(6-8)12(2,3)13(14,15)16/h4-6H,1-3H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGVAVLSTPCCJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



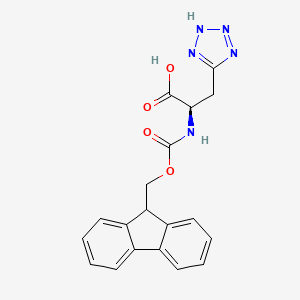
![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1445657.png)
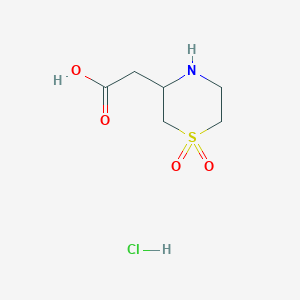
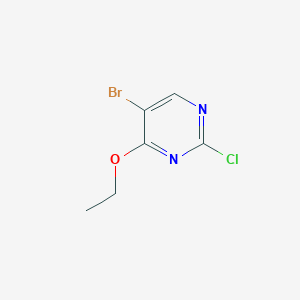
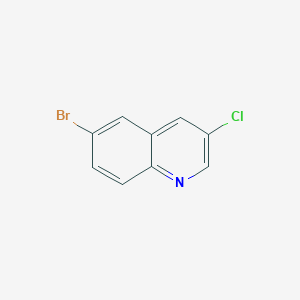
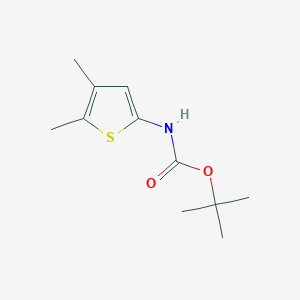
![1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid](/img/structure/B1445662.png)
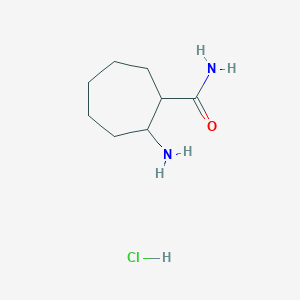
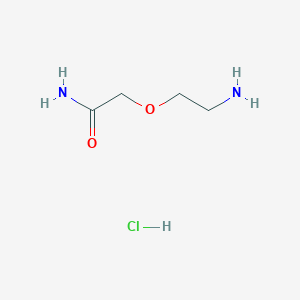
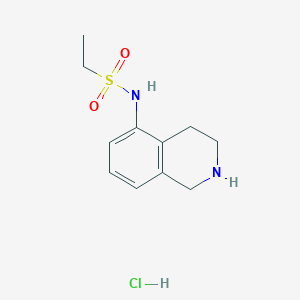
![4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1445671.png)
![[2,5'-Bipyrimidine]-5-carbonitrile](/img/structure/B1445672.png)
![7-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1445674.png)
